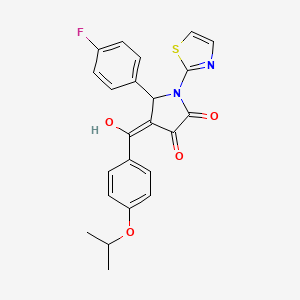![molecular formula C17H16N2O4 B5491193 3-[(2-methoxy-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5491193.png)
3-[(2-methoxy-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the nitro group could be introduced via a nitration reaction, the methoxy group via a Williamson ether synthesis, and the amino group via a nucleophilic substitution or addition reaction. The ketone could be introduced via a Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the carbon backbone. The presence of the double bond suggests that the molecule could exist in cis and trans isomers. The electron-withdrawing nature of the nitro group and the electron-donating nature of the methoxy and amino groups could also influence the compound’s reactivity .Chemical Reactions Analysis
The compound could participate in a variety of chemical reactions due to its multiple functional groups. For example, the nitro group could undergo reduction to an amino group, the methoxy group could participate in ether cleavage reactions, and the amino group could participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the nitro, amino, and methoxy groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on its molecular structure and the strength of intermolecular forces .Wirkmechanismus
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body. The presence of multiple functional groups could allow for interactions with a variety of targets .
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, compounds with nitro groups can be explosive under certain conditions. If the compound is intended for use as a drug, it could have side effects depending on its mechanism of action .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(Z)-3-(2-methoxy-5-nitroanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-12-3-5-13(6-4-12)16(20)9-10-18-15-11-14(19(21)22)7-8-17(15)23-2/h3-11,18H,1-2H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNDZMGSUPNTQA-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5491112.png)
![4-({3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}amino)butanoic acid](/img/structure/B5491121.png)
![4-{[3-(2-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5491127.png)
![ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate](/img/structure/B5491129.png)
![6-(methoxymethyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5491162.png)
![3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5491176.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5491180.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5491184.png)
![4-{1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B5491187.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5491188.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5491198.png)

![2-(3-chloro-4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5491208.png)
![N-[1-(8-hydroxy-5-nitro-7-quinolinyl)-3-phenyl-2-propen-1-yl]propanamide](/img/structure/B5491213.png)